molecular formula C11H6ClF2NO2 B2652036 Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate CAS No. 2137722-87-1

Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate

Cat. No.: B2652036
CAS No.: 2137722-87-1
M. Wt: 257.62
InChI Key: UFQBHTXJWWUPSY-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 2137722-87-1 . It is typically in the form of a powder .


Molecular Structure Analysis

The molecular weight of “this compound” is 257.62 . The exact molecular structure would require more specific information or a detailed analysis which is not available from the current search results.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Chemistry and Synthesis

  • Recent Advances in Chemistry : Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally related to methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, has been highlighted for their synthesis and applications in constructing fused or binary heterocyclic systems. These compounds have shown significant utility in synthetic chemistry for creating complex molecular structures, including quinoline derivatives, with potential biological activities (Hamama et al., 2018).
  • Auxiliary-Assisted Arylation and Alkylation : A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives has been developed. This methodology is applicable to the modification of quinoline derivatives, showcasing the compound's versatility in organic synthesis (Shabashov & Daugulis, 2010).

Analytical Applications

  • Mass Spectrometric Dissociation Studies : Studies on the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, related to the compound , have provided insights into the unusual fragmentation behavior of this class of compounds. This research offers powerful analytical tools for screening potential drug candidates in clinical and forensic settings (Beuck et al., 2009).

Photophysical Properties

  • Fluorescence Properties : N-methyl-1,2-dihydroquinoline-3-carboxylates, related to the queried compound, have been synthesized and shown to exhibit significant fluorescence properties. These materials are promising for applications in light-emitting devices and as fluorescent markers in biological studies (Matsumoto, Mori, & Akazome, 2012).

Environmental and Material Science

  • Photodegradation Studies : Research on quinolinecarboxylic herbicides, structurally similar to this compound, has explored their photodegradation in aqueous solutions. Such studies are crucial for understanding the environmental fate of these compounds and designing more eco-friendly chemical agents (Pinna & Pusino, 2012).

Safety and Hazards

The safety information available indicates that “Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2/c1-17-11(16)7-4-6-8(14)2-5(13)3-9(6)15-10(7)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBHTXJWWUPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2C=C(C=C(C2=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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